3-(2-Methylpyridin-4-yl)prop-2-enoic acid
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Overview
Description
3-(2-Methylpyridin-4-yl)prop-2-enoic acid is an organic compound with the molecular formula C9H9NO2 It is a derivative of acrylic acid, where the hydrogen atom at the 3-position is replaced by a 2-methylpyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyridin-4-yl)prop-2-enoic acid typically involves the reaction of 2-methylpyridine with acrylic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of the pyridine derivative with an acrylate ester . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpyridin-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
3-(2-Methylpyridin-4-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methylpyridin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The acrylic acid moiety can act as a Michael acceptor, participating in nucleophilic addition reactions with biological nucleophiles .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylpyridin-4-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of the acrylic acid moiety.
2-Methylpyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the pyridine ring.
Uniqueness
3-(2-Methylpyridin-4-yl)prop-2-enoic acid is unique due to the presence of both the pyridine ring and the acrylic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(E)-3-(2-methylpyridin-4-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-6-8(4-5-10-7)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRYWOAASMAMDC-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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